Biochemical HPK1 Inhibition Potency
Hpk1-IN-35 demonstrates an IC50 of 3.5 nM against HPK1 in a biochemical assay [1]. This places it as a moderately potent inhibitor within the broader HPK1 inhibitor landscape, with lower potency than HPK1-IN-3 (0.25 nM) and HPK1-IN-62 (1.22 nM) , but higher potency than Compound 24 (10.1 nM) [2].
| Evidence Dimension | Biochemical HPK1 inhibition |
|---|---|
| Target Compound Data | IC50 = 3.5 nM |
| Comparator Or Baseline | HPK1-IN-3: 0.25 nM; HPK1-IN-62: 1.22 nM; Compound 24: 10.1 nM |
| Quantified Difference | 14-fold less potent than HPK1-IN-3; 2.9-fold less potent than HPK1-IN-62; 2.9-fold more potent than Compound 24 |
| Conditions | Biochemical kinase assay (microfluidic mobility shift assay for Hpk1-IN-35) |
Why This Matters
Researchers must select an HPK1 inhibitor with biochemical potency tailored to their experimental sensitivity window—Hpk1-IN-35 offers a mid-nanomolar IC50 distinct from ultra-potent (<1 nM) or weaker (>10 nM) alternatives.
- [1] Wu F, Li H, An Q, Sun Y, Yu J, Cao W, Sun P, Diao X, Meng L, Xu S. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Eur J Med Chem. 2023;254:115355. View Source
- [2] Wu F, et al. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Eur J Med Chem. 2025 (in press). View Source
